3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrofuran moiety, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 5-nitrofurfural. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazide group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives with altered electronic properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various substituted hydrazides with diverse chemical properties.
Scientific Research Applications
3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its electronic properties can be exploited in the development of organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the hydrazide group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
- **N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
- **2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives
Uniqueness
3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring and a nitrofuran moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H9N5O4 |
---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
5-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H9N5O4/c1-6-4-8(13-12-6)10(16)14-11-5-7-2-3-9(19-7)15(17)18/h2-5H,1H3,(H,12,13)(H,14,16)/b11-5+ |
InChI Key |
KQJJTMDNBTYDLK-VZUCSPMQSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.